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Compound of Interest

Compound Name: 1-Chloro-4H-octafluorobutane

Cat. No.: B1349372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield any specific applications or protocols for

the use of 1-chloro-4H-octafluorobutane as a fluorinating agent. Its chemical structure,

featuring a highly fluorinated alkyl chain with a terminal chlorine atom and a hydrogen atom,

suggests that its primary utility in organic synthesis is more likely as a building block to

introduce the 4H-octafluorobutyl moiety, rather than as a source of a single fluorine atom. The

following application notes and protocols are therefore hypothetical and based on the predicted

chemical reactivity of the C-H and C-Cl bonds, influenced by the strong electron-withdrawing

nature of the perfluorinated chain.

Introduction
1-Chloro-4H-octafluorobutane (CAS No. 423-31-4) is a highly fluorinated organic compound.

The presence of eight fluorine atoms significantly influences its chemical and physical

properties, such as increased lipophilicity and metabolic stability in resulting molecules, which

are desirable attributes in drug discovery and materials science. This document outlines the

potential reactivity of 1-chloro-4H-octafluorobutane and provides a hypothetical protocol for

its application as a building block in organic synthesis.
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A summary of the available and predicted data for 1-chloro-4H-octafluorobutane is presented

in the table below.

Property Value

CAS Number 423-31-4

Molecular Formula C₄HClF₈

Molecular Weight 236.49 g/mol

Appearance Predicted to be a colorless liquid

Boiling Point Not available

Density Not available

¹H NMR (Predicted) A triplet of triplets in the range of 6-7 ppm

¹⁹F NMR (Predicted) Multiple complex multiplets

¹³C NMR (Predicted) Signals expected for CF₃, CF₂, CHF, and CCl

Predicted Reactivity and Synthetic Utility
The reactivity of 1-chloro-4H-octafluorobutane is expected to be centered on its two

functional handles: the terminal C-H bond and the C-Cl bond. The strong electron-withdrawing

effect of the perfluoroalkyl chain will render the terminal proton significantly more acidic than a

typical alkane proton, facilitating its removal by a suitable base. The C-Cl bond, while generally

less reactive in perfluorinated systems compared to their non-fluorinated counterparts, can still

undergo nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions.

A logical workflow for the potential synthetic applications of 1-chloro-4H-octafluorobutane is

depicted below.
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Potential Reactivity of 1-Chloro-4H-octafluorobutane

1-Chloro-4H-octafluorobutane
(C₄HClF₈)

Two Primary Reactive Sites

C-H Bond Activation C-Cl Bond Functionalization

Deprotonation
(forms carbanion) Radical H-abstraction Nucleophilic Substitution

(e.g., with alkoxides, thiolates)
Cross-Coupling Reactions
(e.g., Suzuki, Sonogashira)

Click to download full resolution via product page

Caption: Potential reactivity pathways of 1-chloro-4H-octafluorobutane.

Hypothetical Application: Synthesis of a 4H-
Octafluorobutyl-Substituted Arene
This section details a hypothetical protocol for the synthesis of 1-(4H-octafluorobutyl)-4-

nitrobenzene, where 1-chloro-4H-octafluorobutane is used to introduce the fluorinated alkyl

chain onto an activated aromatic ring via a nucleophilic aromatic substitution-like reaction,

potentially proceeding through a radical mechanism.

Experimental Protocol: Synthesis of 1-(4H-
octafluorobutyl)-4-nitrobenzene
Objective: To synthesize 1-(4H-octafluorobutyl)-4-nitrobenzene from 1-chloro-4H-
octafluorobutane and 4-nitroiodobenzene via a copper-catalyzed cross-coupling reaction.
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Materials:

1-Chloro-4H-octafluorobutane (1.0 eq)

4-Nitroiodobenzene (1.2 eq)

Copper(I) iodide (CuI) (0.2 eq)

1,10-Phenanthroline (0.4 eq)

Cesium carbonate (Cs₂CO₃) (2.0 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add

copper(I) iodide (0.2 eq) and 1,10-phenanthroline (0.4 eq).

Add anhydrous DMF to the flask.

Add 4-nitroiodobenzene (1.2 eq) and cesium carbonate (2.0 eq) to the reaction mixture.

Stir the mixture at room temperature for 15 minutes.

Add 1-chloro-4H-octafluorobutane (1.0 eq) to the reaction mixture via syringe.
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Heat the reaction mixture to 100 °C and stir for 24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Quench the reaction by adding saturated aqueous ammonium chloride.

Extract the product with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a gradient of hexanes

and ethyl acetate.

Hypothetical Reaction Workflow
The following diagram illustrates the proposed experimental workflow.
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Hypothetical Synthesis Workflow

Start: Assemble Reactants
(1-Chloro-4H-octafluorobutane, 4-Nitroiodobenzene, CuI, Ligand, Base)

Reaction Setup
(Inert atmosphere, Anhydrous DMF)

1

Heating
(100 °C, 24h)

2

Aqueous Workup
(Quenching, Extraction)

3

Purification
(Column Chromatography)

4

Final Product:
1-(4H-octafluorobutyl)-4-nitrobenzene

5

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of a 4H-octafluorobutyl-substituted arene.

Hypothetical Quantitative Data
The following table presents hypothetical results for the proposed synthesis.
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Safety and Handling
1-Chloro-4H-octafluorobutane is expected to be a volatile and potentially hazardous

chemical. All manipulations should be carried out in a well-ventilated fume hood. Personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at

all times. This compound is listed as a skin and eye irritant. Avoid inhalation, ingestion, and

contact with skin and eyes.

Conclusion
While 1-chloro-4H-octafluorobutane does not appear to be a conventional fluorinating agent,

its structure suggests it could be a valuable reagent for introducing the 4H-octafluorobutyl

group into organic molecules. The hypothetical protocol provided here serves as a potential
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starting point for exploring the synthetic utility of this compound. Further experimental validation

is required to confirm its reactivity and optimize reaction conditions.

To cite this document: BenchChem. [Application Notes and Protocols: 1-Chloro-4H-
octafluorobutane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349372#1-chloro-4h-octafluorobutane-as-a-
fluorinating-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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